Dicyclohexyliodoborane

Catalog No.
S1897912
CAS No.
55382-85-9
M.F
C12H22BI
M. Wt
304.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicyclohexyliodoborane

CAS Number

55382-85-9

Product Name

Dicyclohexyliodoborane

IUPAC Name

dicyclohexyl(iodo)borane

Molecular Formula

C12H22BI

Molecular Weight

304.02 g/mol

InChI

InChI=1S/C12H22BI/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2

InChI Key

RWFGGTOYIFQXAO-UHFFFAOYSA-N

SMILES

B(C1CCCCC1)(C2CCCCC2)I

Canonical SMILES

B(C1CCCCC1)(C2CCCCC2)I

Dicyclohexyliodoborane is an organoboron compound characterized by the presence of a boron atom bonded to two cyclohexyl groups and an iodine atom. Its chemical formula is C₁₂H₁₈B I, and it is typically represented as (C₆H₁₁)₂B-I. This compound is part of a broader category of organoboranes, which are known for their utility in organic synthesis, particularly in hydroboration reactions. Dicyclohexyliodoborane exhibits unique properties due to its steric bulk and the electronic characteristics imparted by the iodine substituent, making it a subject of interest in both synthetic organic chemistry and material science.

The mechanism of action of dicyclohexyliodoborane revolves around its Lewis acidity. The vacant orbital on the boron atom allows it to accept electron density from the carbonyl oxygen, weakening the C-O bond and facilitating its cleavage. The bulky cyclohexyl groups influence the stereochemistry of the reaction by hindering attack from one face of the molecule, leading to the formation of specific stereoisomers of the enol product [].

Organic Synthesis

  • Lewis Acid Catalyst: DCHIB acts as a Lewis acid due to the empty p-orbital on the boron atom. This property allows it to accept electron pairs from Lewis bases, facilitating various organic reactions. For instance, DCHIB can be used in Friedel-Crafts alkylation and acylation reactions to introduce alkyl or acyl groups into aromatic rings [].
  • Hydroboration: DCHIB reacts with alkenes to form organoboranes. These organoboranes can be further manipulated to generate various organic products, including alcohols, aldehydes, and ketones [].

Medicinal Chemistry

  • Precursor for Boron-containing Drugs: DCHIB can serve as a starting material for the synthesis of novel boron-containing drugs. Boron-containing drugs have gained interest due to their potential therapeutic applications in areas like cancer treatment [].

Materials Science

  • Organic Light-Emitting Diodes (OLEDs): Research suggests DCHIB derivatives can be employed in the development of efficient OLED materials. These materials play a crucial role in the fabrication of next-generation displays [].

Catalysis Research

  • Development of New Catalysts: DCHIB's Lewis acidity and unique structure make it a valuable tool for researchers exploring novel catalysts for various organic transformations. Studying its behavior can lead to the design of more efficient and selective catalysts for future applications.
, notably hydroboration-oxidation processes, where it acts as a reagent to add boron across alkenes. The resulting organoborane can then be oxidized to form alcohols. The general reaction can be summarized as follows:

  • Hydroboration: Dicyclohexyliodoborane adds across the double bond of an alkene.
  • Oxidation: The alkylborane intermediate is treated with hydrogen peroxide and a base (e.g., sodium hydroxide) to yield the corresponding alcohol.

This compound also undergoes reactions with carbonyl compounds, leading to the formation of alcohols or other functional groups depending on the reaction conditions .

Dicyclohexyliodoborane can be synthesized through several methods:

  • Hydroboration of Cyclohexene: The most common method involves the hydroboration of cyclohexene using boron sources such as borane-tetrahydrofuran complex or borane-dimethyl sulfide complex. This reaction typically yields dicyclohexylborane, which can subsequently be iodinated to form dicyclohexyliodoborane.
  • Direct Reaction with Iodine: Dicyclohexylborane can react directly with iodine under controlled conditions to yield dicyclohexyliodoborane .
  • Reactions with Boron Trifluoride: Another approach involves using boron trifluoride in combination with cyclohexyl iodide, leading to the formation of dicyclohexyliodoborane .

Dicyclohexyliodoborane finds applications primarily in organic synthesis:

  • Hydroboration Reagent: It serves as an effective reagent for hydroboration reactions, facilitating the addition of boron across alkenes.
  • Reducing Agent: Its reactivity allows it to function as a reducing agent in various chemical transformations.
  • Synthesis of Organoboron Compounds: It is utilized in synthesizing other organoboron compounds that are valuable in medicinal chemistry and materials science .

Interaction studies involving dicyclohexyliodoborane have focused on its reactivity with various substrates. For instance, its interactions with alkenes and carbonyl compounds have been extensively studied to understand its selectivity and regioselectivity in hydroboration reactions. Additionally, research has explored its behavior in catalytic cycles involving transition metals, where it may serve as a source of boron for further transformations .

Dicyclohexyliodoborane shares similarities with several other organoboron compounds. Below is a comparison highlighting its uniqueness:

CompoundStructureUnique Features
Dicyclohexyliodoborane(C₆H₁₁)₂B-IContains iodine; used in hydroboration
Dicyclohexylborane(C₆H₁₁)₂BLacks iodine; more stable than dicyclohexyliodoborane
Disiamylborane(C₅H₁₁)₂BMore reactive towards alkenes; less steric hindrance
9-BBN (9-Borabicyclo[3.3.1]nonane)C₈H₁₃BKnown for high regioselectivity; cyclic structure

Dicyclohexyliodoborane's incorporation of iodine distinguishes it from other similar compounds, enhancing its reactivity and application scope in organic synthesis .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Dates

Modify: 2023-08-16

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